molecular formula C14H16Cl2N2O3S B2730456 Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride CAS No. 2243515-38-8

Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride

Cat. No.: B2730456
CAS No.: 2243515-38-8
M. Wt: 363.25
InChI Key: FZFTVCIOSHXDTB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:

  • Position 2: Ethyl carboxylate group (COOEt), enhancing solubility in organic solvents.
  • Position 3: 2-Chloroacetamido substituent, a reactive moiety enabling alkylation or further functionalization.
  • Positions 4 and 6: Methyl groups, contributing to steric bulk and modulating electronic properties.
  • Hydrochloride salt: Improves water solubility, critical for pharmaceutical applications .

This compound is synthesized via chloroacetamidation of the thienopyridine precursor under mild conditions, as described in recent methodologies for generating water-soluble Bunte salts .

Properties

IUPAC Name

ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S.ClH/c1-4-20-14(19)12-11(17-9(18)6-15)10-7(2)5-8(3)16-13(10)21-12;/h5H,4,6H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFTVCIOSHXDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Sulfonamide Derivatives

A patented method involves cyclizing N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide derivatives under acidic conditions. For example, refluxing the sulfonamide precursor in ethanol with 12N HCl for 4 hours yields the thieno[2,3-c]pyridine scaffold, which can be isomerized or functionalized further. The reaction proceeds via intramolecular attack of the thiophene sulfur on the adjacent methylene group, facilitated by the acidic environment. Typical yields range from 76% to 95% after distillation.

Carbon Disulfide-Mediated Cyclization

Alternative routes employ carbon disulfide and alkylation agents. Reacting α-halogenated pyridine derivatives with carbon disulfide in the presence of a base (e.g., sodium hydride) forms dithiocarbamate intermediates, which undergo alkylation with iodomethane to yield thienopyridines. This method, while effective for unsubstituted cores, requires subsequent steps to introduce methyl groups at positions 4 and 6.

Chloroacetylation at Position 3

The chloroacetamido group is introduced via reaction of the 3-amino intermediate with chloroacetyl chloride:

Direct Chloroacetylation

In a representative procedure, 3-amino-4,6-dimethylthieno[2,3-b]pyridine (8–10 mmol) is dissolved in dry toluene, and chloroacetyl chloride (1.1 eq.) is added dropwise. The mixture is refluxed for 3–8 hours until HCl evolution ceases, yielding the chloroacetamido derivative in 75–85% yield after recrystallization.

Reaction Conditions:

  • Solvent: Dry toluene
  • Temperature: Reflux (110–115°C)
  • Workup: Evaporation followed by recrystallization from ethanol/water

Esterification and Hydrochloride Salt Formation

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation occurs. The mixture is cooled to 0°C, and the hydrochloride salt is filtered and washed with cold ether.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Sulfonamide Cyclization 76–95 >98 High yield, scalable Requires toxic solvents (e.g., HCl)
Carbon Disulfide Route 60–70 95 Avoids strong acids Multi-step, lower yield
Direct Chloroacetylation 75–85 99 Simple, one-pot reaction Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, thiourea for thioxo group formation, and guanidine carbonate for amino group introduction. Reaction conditions often involve aqueous or ethanolic solutions and controlled temperatures .

Major Products Formed

Major products formed from these reactions include various heterocyclic compounds such as pyrimidines, isoxazoles, and azoles. These products are often of significant interest due to their potential biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives of this compound possess potent antibacterial effects, making them candidates for further development as antimicrobial agents .

Case Study: Synthesis and Evaluation

In a research project aimed at evaluating the antimicrobial efficacy of thienopyridine derivatives, this compound was synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new class of antibacterial agents .

Synthetic Utility

Building Block for Drug Development

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique thienopyridine structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, researchers have successfully utilized this compound to synthesize novel derivatives with improved activity profiles against specific pathogens .

Table 1: Synthetic Pathways Utilizing this compound

Reaction TypeProduct DescriptionReference
Amide FormationSynthesis of amide derivatives
Alkylation ReactionsProduction of alkylated thienopyridines
Coupling ReactionsFormation of hybrid compounds

Agricultural Chemistry

Pesticidal Properties

Emerging research suggests that this compound may possess pesticidal properties. Initial studies indicate that it could be effective against certain agricultural pests, providing a potential avenue for developing new pesticides with reduced environmental impact compared to traditional chemicals .

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous thieno[2,3-b]pyridine derivatives:

Compound Name (Identifier) Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride 2-COOEt, 3-(2-chloroacetamido), 4/6-Me C₁₅H₁₈ClN₂O₃S·HCl Precursor for alkylation; enhanced solubility due to hydrochloride salt
VU0010010 (30) 3-NH₂, 4/6-Me, 2-carboxamide (4-chlorobenzyl) C₁₈H₁₉ClN₃OS M1 muscarinic acetylcholine receptor modulator; lipophilic due to benzyl group
LY2033298 (33) 3-NH₂, 5-Cl, 6-OMe, 4-Me, 2-cyclopropylamide C₁₄H₁₇ClN₂O₂S Dopamine D1 receptor agonist; methoxy group enhances metabolic stability
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) 3-NH₂, 4/6-distyryl, 2-carboxamide C₂₆H₂₁N₃OS Fluorescent probe (styryl groups enable π-π interactions); low aqueous solubility
6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide HCl Tetrahydrothieno[c]pyridine core, 2-phenoxyacetamido, 3-carboxamide C₁₉H₂₄ClN₃O₃S Reduced aromaticity improves conformational flexibility; potential CNS activity

Physicochemical and Reactivity Differences

  • Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogs like VU0010010 or LY2033298, which rely on polar functional groups (e.g., methoxy, carboxamide) for solubility .
  • Reactivity: The 2-chloroacetamido group in the target compound enables nucleophilic substitution reactions, distinguishing it from amino-substituted analogs (e.g., VU0010010) that may participate in hydrogen bonding or serve as pharmacophores .

Biological Activity

Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a compound belonging to the thienopyridine class. Its unique structure, characterized by a thieno[2,3-b]pyridine core modified with an ethyl ester and a chloroacetamido group, suggests potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₃H₁₄ClN₃O₃S
  • Molecular Weight : Approximately 326.8 g/mol
  • Structural Features : The compound features a thienopyridine backbone with specific substituents that enhance its biological properties.

Biological Activities

Research indicates that Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial and antifungal properties. Studies using the disc diffusion method have shown effective inhibition against various bacterial strains.
    • Minimum inhibitory concentrations (MICs) were reported in the range of 16–128 µg/ml for different strains, indicating its potential as an antimicrobial agent .
  • Cytotoxicity :
    • Cytotoxic effects were evaluated using brine shrimp lethality tests. The compound exhibited a lethal concentration (LC50) of approximately 9.19 µg/ml, suggesting significant cytotoxic potential against certain cell lines .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets, including enzymes and receptors associated with microbial growth and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylateContains an amino group instead of chloroacetamidoPotentially different biological activities due to amino functionality
5-Chloro-N-(thienopyridine)acetamidesSimilar thienopyridine core but varied substituentsMay exhibit distinct pharmacological profiles
Thienopyridine derivativesBroad class with various modificationsDiversity in biological activity based on substituent variations

Case Studies

Several studies have focused on the synthesis and evaluation of the biological activity of related thienopyridine compounds:

  • A study published in MDPI highlighted the synthesis and antioxidant activities of thienopyridine derivatives, indicating that modifications to the core structure can lead to enhanced biological properties .
  • Another research explored the role of autotaxin inhibitors in pulmonary fibrosis models, where structural modifications similar to those in Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate were shown to improve pharmacokinetics and efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the thienopyridine core. Chloroacetylation of an amine intermediate is a critical step, requiring anhydrous conditions and controlled temperatures (40–60°C) to minimize side reactions. Evidence from structurally analogous compounds (e.g., thieno[2,3-b]pyridine derivatives) suggests using tert-butyloxycarbonyl (Boc) protection for amines to improve regioselectivity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane or DMF) to enhance solubility of intermediates. For the final hydrochloride salt formation, use HCl gas in dry diethyl ether to ensure high purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the thienopyridine ring and chloroacetamido group .
  • IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
    • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is recommended for purity assessment. MS (ESI+) should show the molecular ion peak [M+H]⁺ at m/z 385.1 (calculated) .

Q. What safety precautions are necessary when handling this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation due to respiratory irritation risks (H335) .
  • Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the chloroacetamido group .
  • Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal for confirming the thienopyridine core geometry and chloroacetamido substitution pattern. Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
  • Challenges : Crystallization may require vapor diffusion with ethanol/water mixtures. If twinning occurs, employ SHELXD for structure solution and OLEX2 for visualization .
  • Validation : Cross-check bond lengths and angles with Cambridge Structural Database (CSD) entries for similar thienopyridine derivatives .

Q. How can researchers address contradictions in biological activity data for this compound across different assays?

  • Experimental Design :

  • Use standardized assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
  • Include positive controls (e.g., kinase inhibitors for enzyme assays) and validate cell-line authenticity.
    • Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. If solubility differences arise (common with hydrochloride salts), use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .

Q. What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?

  • Stability Protocols :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The chloroacetamido group is prone to hydrolysis at pH > 8 .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store lyophilized samples at -20°C for long-term stability .

Q. How can impurities or by-products generated during synthesis be identified and quantified?

  • Analytical Methods :

  • LC-MS/MS : Detect trace impurities (e.g., dechlorinated by-products) with MRM transitions.
  • NMR : Use ¹H–¹³C HMBC to assign impurity structures. For example, ethyl ester hydrolysis may produce carboxylic acid derivatives .
    • Mitigation : Optimize reaction quenching (e.g., rapid cooling) and employ flash chromatography (silica gel, hexane/ethyl acetate) for purification .

Methodological Notes

  • Contradictions in Evidence : Safety data sheets (SDS) vary in hazard classifications (e.g., H315 vs. H319). Always prioritize SDS from reputable suppliers (e.g., Chemos GmbH) and validate with in-house testing .
  • Advanced Tools : For computational modeling, DFT calculations (B3LYP/6-31G*) can predict reactive sites for electrophilic substitution, aiding synthetic planning .

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